Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a molecular formula of C19H19ClN2O5S. This compound is notable for its unique structure, which includes a thiazole ring, a chlorinated phenyl group, and a thiazinan-2-yl moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
- N2-[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-N-[4-(4-methyl-1-piperidinyl)phenyl]norleucinamide
Uniqueness
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H18ClN3O5S2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
methyl 2-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18ClN3O5S2/c1-10-14(16(23)26-2)19-17(27-10)20-15(22)12-6-5-11(9-13(12)18)21-7-3-4-8-28(21,24)25/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20,22) |
InChI Key |
KINHIWPRTJSWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C(=O)OC |
Origin of Product |
United States |
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